N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine
Overview
Description
N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.10420754 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biosynthesis and Metabolic Fate in Conifers
Phenylalanine serves as a pivotal metabolic junction in plants, particularly in conifers, where it underpins the synthesis of essential compounds like lignin, crucial for wood formation. It highlights the amino acid's role in carbon channeling from photosynthesis into phenylpropanoid biosynthesis, emphasizing its significance in plant growth, reproduction, and stress response mechanisms (Pascual et al., 2016).
Synthesis and Structure-Activity Relationship Studies
The modification of phenylalanine has been explored for peptide synthesis, particularly in creating angiotensin II analogues through sulfonation and other chemical reactions. This research underscores the amino acid's versatility in designing compounds with potential biological activity, contributing to our understanding of structure-activity relationships (Escher et al., 1983).
Gelation and Material Science Applications
Phenylalanine's ability to form gels and its interaction with other substances have been studied extensively. Its unique properties have implications for material science, particularly in creating novel materials with potential applications in drug delivery and tissue engineering. This includes investigations into the gelation properties of phenylalanine in water and dimethyl sulfoxide, offering insights into the crystalline and gel forms of this amino acid (Nartowski et al., 2017).
Electrochemical Sensors and Biosensors
The development of electrochemical sensors and biosensors for detecting phenylalanine showcases its relevance in medical diagnostics. Such sensors have significant implications for monitoring phenylketonuria and other metabolic disorders, demonstrating the amino acid's utility in enhancing analytical methodologies for health assessments (Dinu & Apetrei, 2020).
Photocatalytic Applications
Research into cadmium sulfide quantum dots stabilized by aromatic amino acids, including phenylalanine, for the photocatalytic degradation of organic dyes under visible light, illustrates the potential of phenylalanine derivatives in environmental applications. This work contributes to the search for efficient photocatalysts for treating organic pollutants (Zhang et al., 2015).
Properties
IUPAC Name |
2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-26-18(23)19-14-8-10-15(11-9-14)27(24,25)20-16(17(21)22)12-13-6-4-3-5-7-13/h3-11,16,20H,2,12H2,1H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRFGJGRCZESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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